

# Carbenoxolone Disodium Salt: A Comparative Analysis for Therapeutic Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Carbenoxolone disodium salt*

Cat. No.: *B7818693*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Carbenoxolone disodium salt** with alternative therapies, supported by statistical analysis of treatment group data and detailed experimental protocols. Carbenoxolone, a derivative of glycyrrhetic acid from licorice root, has been historically used in the treatment of gastric and duodenal ulcers. Its multifaceted mechanism of action, primarily involving the inhibition of the enzyme 11 $\beta$ -hydroxysteroid dehydrogenase (11 $\beta$ -HSD) and the blockade of gap junction channels, has prompted further investigation into its therapeutic potential.

## Performance Comparison with Alternative Therapies

Clinical trials have evaluated the efficacy of Carbenoxolone in treating peptic ulcers, often comparing it with placebo and other active treatments. The following tables summarize the quantitative data from these studies, highlighting healing rates and side effect profiles.

## Table 1: Healing Rates in Gastric Ulcer Clinical Trials

| Treatment Group | Dosage                                                                        | Duration | Number of Patients | Healing Rate (%)                       | Comparator      | Comparator Healing Rate (%)        | p-value         |
|-----------------|-------------------------------------------------------------------------------|----------|--------------------|----------------------------------------|-----------------|------------------------------------|-----------------|
| Carbenoxolone   | 300 mg/day for 1 week, then 150 mg/day for 5 weeks                            | 6 weeks  | 27                 | 52                                     | Cimetidine      | 78                                 | -               |
| Carbenoxolone   | 100 mg three times daily for 1 week, then 50 mg three times daily for 5 weeks | 6 weeks  | 29                 | 52                                     | Pirenzepine     | 59                                 | Not Significant |
| Carbenoxolone   | 300 mg/day                                                                    | 4 weeks  | 24                 | 68.9 (ulcer size reduction)            | BX24 (analogue) | 14.6 - 51.0 (ulcer size reduction) | -               |
| Carbenoxolone   | 50 mg three times daily                                                       | 6 weeks  | 20                 | No significant difference from placebo | Placebo         | -                                  | > 0.05          |

|               |   |           |    |   |         |   |                                    |
|---------------|---|-----------|----|---|---------|---|------------------------------------|
| Carbenoxolone | - | 4-6 weeks | 20 | - | Placebo | - | < 0.05<br>(endoscopic improvement) |
|---------------|---|-----------|----|---|---------|---|------------------------------------|

**Table 2: Healing Rates in Duodenal Ulcer Clinical Trials**

| Treatment Group | Dosage | Duration  | Number of Patients | Healing Rate (%) | Comparator | Comparator Healing Rate (%) | p-value    |
|-----------------|--------|-----------|--------------------|------------------|------------|-----------------------------|------------|
| Carbenoxolone   | -      | 6 weeks   | 21                 | 66.7             | Placebo    | 30.4                        | < 0.016[1] |
| Carbenoxolone   | -      | 3-5 weeks | 46                 | >70              | Placebo    | ~36                         | -          |

**Table 3: Reported Side Effects in Clinical Trials**

| Side Effect                                                 | Carbenoxolone Frequency     | Comparator      | Comparator Frequency |
|-------------------------------------------------------------|-----------------------------|-----------------|----------------------|
| Hypokalaemia                                                | 12 out of 27 patients       | Cimetidine      | Not Reported         |
| Oedema, Hypokalaemia, Hypertension                          | ~30% of patients            | Pirenzepine     | 25% (minor symptoms) |
| Fluid retention, Electrolyte disturbances                   | 11 out of 24 patients (46%) | BX24 (analogue) | 0%                   |
| Weight gain, Rise in diastolic blood pressure, Hypokalaemia | Observed                    | Placebo         | Not Reported         |

It is important to note that while Carbenoxolone has demonstrated efficacy in ulcer healing compared to placebo, its therapeutic window is narrow due to a significant incidence of side effects, primarily related to its mineralocorticoid activity.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Modern treatments for peptic ulcers, such as proton pump inhibitors (e.g., omeprazole), have largely superseded Carbenoxolone due to their superior efficacy and more favorable safety profiles. A double-blind study comparing omeprazole and cimetidine for prepyloric gastric ulcers showed that at two, four, and six weeks, ulcers healed in a larger percentage of patients treated with omeprazole (54%, 81%, and 86%) than those treated with cimetidine (39%, 73%, and 78%), with a statistically significant difference at two weeks ( $p < 0.05$ ).[\[5\]](#)

## Key Mechanisms of Action

Carbenoxolone's biological effects are primarily attributed to two distinct molecular mechanisms:

- Inhibition of 11 $\beta$ -Hydroxysteroid Dehydrogenase (11 $\beta$ -HSD): Carbenoxolone inhibits the enzyme 11 $\beta$ -HSD1, which is responsible for converting inactive cortisone to active cortisol in various tissues.[\[6\]](#)[\[7\]](#) This inhibition leads to an increase in local cortisol concentrations, which can have both therapeutic and adverse effects.
- Blockade of Gap Junctions: Carbenoxolone is a broad-spectrum inhibitor of gap junction channels, which are formed by connexin proteins and mediate direct intercellular communication.[\[8\]](#)[\[9\]](#) This action is thought to contribute to its effects in various physiological and pathological processes, including neuronal synchronization and inflammation.[\[10\]](#)

## Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Carbenoxolone are provided below.

### In Vitro 11 $\beta$ -HSD1 Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of Carbenoxolone on 11 $\beta$ -HSD1 activity.

Methodology:

- Enzyme Source: Liver homogenates from untreated mice are prepared as a source of 11 $\beta$ -HSD1.
- Reaction Mixture: The homogenates are incubated in a reaction buffer containing a known concentration of the substrate, cortisone.
- Inhibitor Addition: Carbenoxolone is added to the reaction mixture at various concentrations (e.g., 0.4, 0.8, 1.6, and 3.2  $\mu$ mol/L).[\[7\]](#)
- Incubation: The reaction is allowed to proceed for a defined period (e.g., 2 hours) at 37°C.
- Steroid Extraction and Analysis: The reaction is stopped, and steroids are extracted. The conversion of cortisone to cortisol is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
- Data Analysis: The percentage inhibition of cortisol production is calculated for each Carbenoxolone concentration to determine the IC50 value.

## In Vitro Gap Junction Dye Transfer Assay (Scrape Loading)

Objective: To assess the effect of Carbenoxolone on gap junctional intercellular communication (GJIC).

Methodology:

- Cell Culture: A monolayer of cells, such as bovine aortic endothelial cells (BAEC), is grown to confluence in a culture dish.[\[11\]](#)
- Scrape Loading: A scrape or incision is made in the cell monolayer using a sharp blade in the presence of a fluorescent dye that can pass through gap junctions (e.g., Lucifer Yellow).
- Treatment: The cells are treated with Carbenoxolone (e.g., 100  $\mu$ M) in a serum-free medium for a specified duration.[\[11\]](#)
- Dye Transfer Visualization: The transfer of the fluorescent dye from the loaded cells at the edge of the scrape to adjacent, non-loaded cells is visualized using fluorescence microscopy.

- Quantification: The extent of dye transfer, representing the degree of GJIC, can be quantified by measuring the distance of dye spread or the number of dye-coupled cells.

## In Vivo Gastric Ulcer Model

Objective: To evaluate the ulcer-protective effect of Carbenoxolone in an animal model.

Methodology:

- Animal Model: Wistar rats are fasted for 24 hours with free access to water.[\[12\]](#)
- Treatment: Animals are orally administered with different doses of Carbenoxolone (e.g., 200 mg/kg and 300 mg/kg). A control group receives the vehicle, and a positive control group may receive a known anti-ulcer drug like Ranitidine (e.g., 50 mg/kg).[\[12\]](#)
- Ulcer Induction: One hour after treatment, gastric ulcers are induced by oral administration of an ulcerogenic agent, such as a mixture of 70% ethanol and 5% HCl.[\[12\]](#)
- Evaluation: After a set period (e.g., 4 hours), the animals are sacrificed, and the stomachs are removed. The stomachs are opened along the greater curvature, and the ulcer index is calculated based on the number and severity of the lesions.
- Statistical Analysis: The ulcer indices of the different treatment groups are compared using appropriate statistical tests (e.g., ANOVA) to determine the significance of the protective effect.

## Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways and experimental workflows related to Carbenoxolone's activity.

[Click to download full resolution via product page](#)

Caption: Carbenoxolone inhibits 11 $\beta$ -HSD1, blocking the conversion of inactive cortisone to active cortisol.



[Click to download full resolution via product page](#)

Caption: Carbenoxolone blocks gap junction channels, inhibiting direct intercellular communication.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating the anti-ulcer activity of Carbenoxolone in a rat model.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Evaluation of carbenoxolone sodium in the treatment of duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Controlled comparison of cimetidine and carbenoxolone sodium in gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbenoxolone: a review of its pharmacological properties and therapeutic efficacy in peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical trial of a new carbenoxolone analogue (BX24), zinc sulphate, and vitamin A in the treatment of gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of omeprazole and cimetidine on prepyloric gastric ulcer: double blind comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of 11 $\beta$ -hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gap Junction Blockers: An Overview of their Effects on Induced Seizures in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinfo.com [nbinfo.com]
- 10. Frontiers | Anticonvulsant Effect of Carbenoxolone on Chronic Epileptic Rats and Its Mechanism Related to Connexin and High-Frequency Oscillations [frontiersin.org]
- 11. Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. crsubscription.com [crsubscription.com]

- To cite this document: BenchChem. [Carbenoxolone Disodium Salt: A Comparative Analysis for Therapeutic Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7818693#statistical-analysis-of-data-from-carbenoxolone-disodium-salt-treatment-groups\]](https://www.benchchem.com/product/b7818693#statistical-analysis-of-data-from-carbenoxolone-disodium-salt-treatment-groups)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)